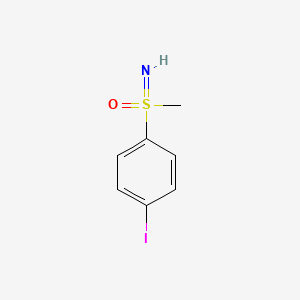

Imino(4-iodophenyl)(methyl)-l6-sulfanone

Description

Properties

IUPAC Name |

imino-(4-iodophenyl)-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPWHHHMNWQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange from Bromophenyl Precursors

A common approach involves substituting bromine in bromophenyl sulfoximines with iodine. For example, (3-bromophenyl)(imino)(methyl)-λ⁶-sulfanone undergoes halogen exchange using potassium iodide (KI) in the presence of a copper(I) catalyst. This method leverages the enhanced leaving-group ability of bromide under Ullmann-type conditions .

Procedure :

-

A mixture of (3-bromophenyl)(imino)(methyl)-λ⁶-sulfanone (1.0 equiv), KI (2.5 equiv), CuI (0.1 equiv), and N,N'-dimethylethylenediamine (0.2 equiv) in 1,4-dioxane is heated at 95°C under nitrogen for 12–18 hours .

-

Purification via flash chromatography (petroleum ether/ethyl acetate, 10:1) yields the iodinated product.

Key Data :

Direct Iodination of Sulfilimine Intermediates

This one-pot protocol starts with methyl phenyl sulfide, which is oxidized to a sulfilimine intermediate before iodination. The method avoids isolation of intermediates, improving efficiency .

Procedure :

-

Oxidation : Methyl phenyl sulfide reacts with ammonium carbamate (1.5 equiv) and (diacetoxyiodo)benzene (DIB, 2.3 equiv) in methanol at 25°C for 1 hour to form the sulfilimine .

-

Iodination : Addition of N-iodosuccinimide (NIS, 1.1 equiv) to the reaction mixture at 0°C, followed by stirring for 2 hours, affords the target compound .

Key Data :

Copper-Catalyzed Coupling of 4-Iodothiophenol

Aryl thiols serve as precursors for sulfoximine synthesis. Here, 4-iodothiophenol reacts with methylamine derivatives under copper catalysis .

Procedure :

-

4-Iodothiophenol (1.0 equiv), methyl chloramine (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) are combined in DMF at 80°C for 6 hours .

-

The product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography.

Key Data :

Oxidative Amination of Methyl Sulfoxide

Methyl sulfoxide is converted to the sulfoximine via reaction with 4-iodoaniline in the presence of hypervalent iodine reagents .

Procedure :

-

Methyl sulfoxide (1.0 equiv), 4-iodoaniline (1.1 equiv), and PhI(OAc)₂ (2.0 equiv) are stirred in acetonitrile at 50°C for 8 hours .

-

The mixture is quenched with Na₂S₂O₃, extracted with DCM, and concentrated.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling of methyl sulfonimidoyl chloride with 4-iodophenylboronic acid .

Procedure :

-

Methyl sulfonimidoyl chloride (1.0 equiv), 4-iodophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) are irradiated at 120°C for 20 minutes .

-

Purification via recrystallization (ethanol/water) yields the product.

Key Data :

Comparative Analysis of Methods

Critical Considerations

-

Purification : Silica gel chromatography (petroleum ether/ethyl acetate) is universally employed, with yields dropping by 5–10% if gradient elution is suboptimal .

-

Iodine Stability : Prolonged heating above 100°C risks C-I bond cleavage; temperatures are kept below 95°C in most protocols .

-

Byproducts : N-Methyl byproducts form if methylamine is in excess, necessitating precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Imino(4-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(4-iodophenyl)(methyl)-l6-sulfanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of Imino(4-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the 4-iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring significantly influence the physical and chemical properties of sulfanones. Key comparisons include:

Table 1: Substituent Impact on Physical Properties

- For example, the bromo-substituted analog 1k has a high melting point (179–181°C), suggesting strong intermolecular interactions .

- Steric Effects : Bulky substituents like iodine or naphthyl groups may reduce solubility (e.g., compound 1k is a solid, whereas methyl-substituted 2o is an oil) .

Spectral and Structural Analysis

- IR Spectroscopy: N–H stretching frequencies (~3250 cm⁻¹) are consistent across sulfanones, but iodine’s electronegativity may cause subtle shifts in absorption bands .

- NMR Data : Aromatic protons in iodophenyl derivatives are expected to experience downfield shifts due to iodine’s electron-withdrawing effect, similar to bromo-substituted analogs (e.g., δ 7.29–6.83 in 2i) .

- Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., 1k: m/z 411.9986 vs. calc. 411.9989), confirming structural integrity .

Biological Activity

Imino(4-iodophenyl)(methyl)-l6-sulfanone, with the chemical formula C7H8INOS and CAS number 2362002-14-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by case studies and research findings.

- IUPAC Name : this compound

- Molecular Weight : 281.12 g/mol

- Purity : 97.00%

- Structure : The compound features an imino group attached to a 4-iodophenyl moiety and a sulfanone functional group.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance, a study reported that derivatives of similar sulfanone compounds showed significant inhibition of bacterial growth, suggesting a potential role for this compound in antibacterial therapies .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study highlighted that sulfanone derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Apoptosis induction |

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. Experimental models demonstrated that the compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- Researchers tested this compound against clinical isolates of resistant bacteria. The results indicated a substantial reduction in bacterial viability, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.

-

Antitumor Mechanism Investigation

- A detailed investigation into the mechanism of action revealed that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which played a crucial role in inducing apoptosis in cancer cells.

-

Inflammation Model Study

- In vivo studies using murine models showed that administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory properties.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.